Methyl 4-(propan-2-yl)morpholine-2-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Methyl 4-(propan-2-yl)morpholine-2-carboxylate (CAS 1549929-74-9) is a C-substituted morpholine-2-carboxylate ester bearing an N-isopropyl substituent. With a molecular formula of C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol, it belongs to the class of morpholine carboxylic acid derivatives widely employed as versatile small-molecule scaffolds in medicinal chemistry and organic synthesis.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 1549929-74-9
Cat. No. B1432401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(propan-2-yl)morpholine-2-carboxylate
CAS1549929-74-9
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)N1CCOC(C1)C(=O)OC
InChIInChI=1S/C9H17NO3/c1-7(2)10-4-5-13-8(6-10)9(11)12-3/h7-8H,4-6H2,1-3H3
InChIKeyJJBOTQBQXSSOAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(propan-2-yl)morpholine-2-carboxylate (CAS 1549929-74-9): Physicochemical Profile and Scaffold Identity


Methyl 4-(propan-2-yl)morpholine-2-carboxylate (CAS 1549929-74-9) is a C-substituted morpholine-2-carboxylate ester bearing an N-isopropyl substituent. With a molecular formula of C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol, it belongs to the class of morpholine carboxylic acid derivatives widely employed as versatile small-molecule scaffolds in medicinal chemistry and organic synthesis [1]. The compound is supplied as a liquid at ambient temperature with a standard purity specification of ≥95%, and is offered by multiple vendors with batch-specific quality control documentation including NMR, HPLC, and GC analyses .

Why In-Class Morpholine-2-carboxylate Analogs Cannot Simply Substitute Methyl 4-(propan-2-yl)morpholine-2-carboxylate


Morpholine-2-carboxylate derivatives are not interchangeable building blocks; the N-substituent critically governs lipophilicity, hydrogen-bonding capacity, and steric environment, which in turn dictate downstream pharmacokinetic and reactivity profiles. Methyl 4-(propan-2-yl)morpholine-2-carboxylate carries a secondary N-isopropyl group that eliminates the hydrogen-bond donor present in the unsubstituted parent, shifts the computed logP by +1.2 log units relative to the NH analog, and reduces the topological polar surface area (TPSA) by approximately 8.8 Ų [1][2]. These changes are quantitative and consequential for membrane permeability, CNS penetration potential, and metabolic stability, meaning that a procurement decision based solely on the morpholine-2-carboxylate core would miss the specific property vector that this N-isopropyl, methyl-ester configuration uniquely provides.

Quantitative Differentiation Evidence for Methyl 4-(propan-2-yl)morpholine-2-carboxylate (CAS 1549929-74-9) vs. Closest Analogs


Increased Lipophilicity (XLogP3) vs. Unsubstituted and N-Methyl Morpholine-2-carboxylate Analogs

The target compound exhibits a computed XLogP3 of 0.6, which is +1.2 log units higher than the unsubstituted methyl morpholine-2-carboxylate (XLogP3 = -0.6) and +0.8 log units higher than the N-methyl analog (XLogP3 = -0.2) [1][2][3]. This shift reflects the incremental lipophilic contribution of the isopropyl group and moves the compound from a hydrophilic LogP range into the optimal zone for passive membrane permeation.

Lipophilicity Membrane permeability Drug-likeness

Reduced Topological Polar Surface Area (TPSA) and Absence of Hydrogen-Bond Donors Enable CNS Drug-Like Property Space

The target compound has a computed TPSA of 38.8 Ų and zero hydrogen-bond donors (HBD = 0), compared to TPSA = 47.6 Ų and HBD = 1 for the unsubstituted methyl morpholine-2-carboxylate [1][2]. The N-isopropyl substitution eliminates the secondary amine proton and reduces TPSA by 8.8 Ų, bringing both parameters well within the established CNS drug-like thresholds (TPSA < 70 Ų, HBD ≤ 1).

CNS drug design Blood-brain barrier TPSA

Physical Form Differentiation: Liquid State Facilitates Direct Handling in Automated Synthesis Platforms

The target compound is supplied as a liquid at room temperature , in contrast to the methyl 4-methylmorpholine-2-carboxylate analog and the 4-isopropylmorpholine-2-carboxylic acid hydrochloride, which are solids [1]. This physical-state difference has practical implications for automated liquid-handling workflows in parallel synthesis and high-throughput experimentation.

Automated synthesis Liquid handling Formulation

Batch-Level Quality Control Documentation: NMR, HPLC, and GC Traceability vs. Analog Suppliers with Limited QC

Multiple vendors provide this compound with documented batch-specific quality control data. Bidepharm supplies the compound at 95% standard purity with QC reports including NMR, HPLC, and GC . Sigma-Aldrich (Enamine source) similarly lists 95% purity with downloadable Certificates of Analysis . LeYan offers a 98% purity grade . This multi-vendor QC coverage contrasts with less commonly cataloged analogs such as methyl 4-methylmorpholine-2-carboxylate, where QC documentation is less uniformly available across suppliers.

Quality assurance Batch traceability Reproducibility

Ester Moiety Retained for Synthetic Versatility Compared to Free Acid and Salt Forms

The methyl ester at the morpholine 2-position is a protected carboxyl surrogate that can be selectively hydrolyzed to the free acid for further conjugation, or directly employed in transesterification and amidation reactions. In contrast, the free acid analog 4-(propan-2-yl)morpholine-2-carboxylic acid hydrochloride (CAS 1803593-62-5) carries an additional hydrogen-bond donor (HBD = 2 for the HCl salt, versus HBD = 0 for the target) and higher TPSA (49.8 Ų vs. 38.8 Ų), which may reduce membrane permeability in cellular assays if the free acid is deployed directly without ester protection [1][2].

Synthetic intermediate Prodrug design Ester hydrolysis

High-Impact Application Scenarios for Methyl 4-(propan-2-yl)morpholine-2-carboxylate Based on Quantitative Evidence


CNS-Targeted Fragment Library Design and Blood-Brain Barrier Penetration Optimization

The compound's TPSA of 38.8 Ų, zero hydrogen-bond donors, and moderate XLogP3 of 0.6 place it within the favorable physicochemical space for CNS passive permeability. Medicinal chemistry teams building fragment libraries for neurodegenerative or neuropsychiatric targets can prioritize this scaffold over the N-unsubstituted analog (TPSA 47.6 Ų, HBD = 1) which exceeds established CNS drug-likeness thresholds [1].

Automated High-Throughput Synthesis and Parallel Library Production

As a room-temperature liquid, this compound is directly compatible with automated liquid-handling platforms without requiring pre-solubilization. This property, combined with multi-vendor availability at 95–98% purity with documented batch QC (NMR, HPLC, GC), reduces workflow friction in high-throughput parallel synthesis environments where solid dispensing and weighing steps are rate-limiting .

Stepwise Prodrug Strategy: Ester-to-Acid Unmasking for Target Engagement

The methyl ester form enables a sequential medicinal chemistry approach: initial biological screening can be performed with the membrane-permeable ester, followed by controlled hydrolysis to the free carboxylate for potency optimization or conjugation to payloads. This contrasts with direct use of the free acid analog, which carries higher TPSA (+11.0 Ų) and two hydrogen-bond donors that may compromise cellular permeability in primary assays [2].

Building Block Procurement for Multi-Vendor-Sourced Medicinal Chemistry Campaigns

The compound's listing across multiple reputable vendors (Sigma-Aldrich/Enamine, Bidepharm, LeYan, Biosynth, AKSci) with standardized purity specifications and QC documentation ensures supply chain resilience. Researchers can cross-reference batch-specific analytical data across vendors to qualify the building block for SAR studies, reducing the risk of lot-to-lot variability that can confound biological activity interpretation .

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